Cas no 2171923-23-0 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid)

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid
- (1r,3r)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid
- 2171372-75-9
- EN300-1555653
- (1s,3s)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid
- 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid
- 2171923-23-0
- EN300-1555651
- EN300-1555652
- 2171450-15-8
-
- インチ: 1S/C27H28N2O5/c30-25(28-19-13-17(14-19)26(31)32)16-6-5-7-18(12-16)29-27(33)34-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-5,7-11,16-19,24H,6,12-15H2,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: YXYIFVUOVHRALT-UHFFFAOYSA-N
- SMILES: OC(C1CC(C1)NC(C1CC=CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 460.19982200g/mol
- 同位素质量: 460.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 7
- 複雑さ: 785
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 105Ų
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1555651-0.25g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1555651-50mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1555651-2.5g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1555651-0.05g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1555651-10000mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1555651-5000mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1555651-10.0g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1555651-250mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1555651-1000mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1555651-2500mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |
2171923-23-0 | 2500mg |
$6602.0 | 2023-09-25 |
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acidに関する追加情報
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid: A Comprehensive Overview
The compound 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid (CAS No. 2171923-23-0) represents a highly specialized molecule with significant potential in the field of biopharmaceuticals and drug discovery. This compound is characterized by its complex structure, which combines elements of cyclohexene, amidocyclobutane, and fluorenylmethoxycarbonyl (Fmoc) functionalities. Its intricate design positions it as a valuable tool for researchers exploring peptide synthesis, protection strategies, and biological activity.
One of the key features of this compound is its incorporation of the Fmoc group, a widely used protecting group in peptide chemistry. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is known for its stability under basic conditions and ease of removal, making it an essential component in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group in this molecule highlights its potential application as a protected amino acid derivative, which could be incorporated into larger peptide structures or used in the development of bioactive compounds.
Another notable aspect of this compound is its bicyclic structure, featuring both cyclohexene and amidocyclobutane moieties. The cyclohexene ring contributes to the molecule's rigidity and structural diversity, while the amidocyclobutane group introduces a strained ring system that could influence its biological activity. This combination of structural elements suggests that the compound may exhibit unique pharmacokinetic properties, making it an interesting candidate for further investigation in drug development.
Recent advancements in peptide chemistry and biological research have underscored the importance of molecules like this one in addressing challenges such as protein stability, targeted drug delivery, and immunomodulation. The integration of the Fmoc group with a bicyclic structure positions this compound at the forefront of innovative approaches to therapeutic agent design.
Furthermore, the cyclohexene moiety in this compound may play a critical role in its biological activity. The conjugated double bond system could participate in electronic interactions, potentially enhancing the molecule's ability to modulate biological targets. This structural feature aligns with current trends in drug design, where molecular diversity and functional specificity are highly valued.
Research into compounds of this nature often focuses on their potential as peptide-based drugs or bioactive agents. The amidocyclobutane group, in particular, has been explored for its role in stabilizing peptide structures and enhancing their bioavailability. This makes the compound a promising candidate for applications in oncology, inflammation, and central nervous system disorders.
Additionally, the Fmoc group's role as a protecting group extends beyond its application in peptide synthesis. It has been utilized in various chemical protection strategies, including the synthesis of amino sugars and other bioactive molecules. The inclusion of this group in the compound's structure suggests its versatility in multiple chemical and biological contexts.
Recent studies have also highlighted the importance of strain engineering in drug design, with molecules containing strained ring systems often exhibiting enhanced binding affinity and selectivity for target proteins. The amidocyclobutane group in this compound exemplifies such a strategy, potentially offering a novel approach to targeted therapy development.
Moreover, the combination of cyclohexene and amidocyclobutane moieties creates a molecule with unique dual functionality, which could be harnessed for multiplex biological applications. This duality positions it as a valuable tool in polytherapeutic strategies, where multiple biological effects are desired.
In conclusion, the compound 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid (CAS No. 2171923-23-0) represents a cutting-edge advancement in biopharmaceutical chemistry. Its innovative structure, combining the Fmoc group, cyclohexene, and amidocyclobutane moieties, positions it as a valuable asset for researchers in the fields of peptide synthesis, drug discovery, and therapeutic development. As the field of biopharmaceuticals continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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